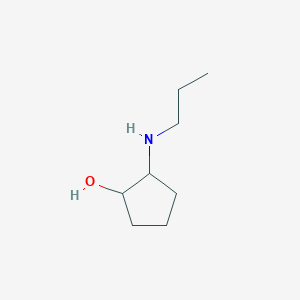

Cyclopentanol, 2-(propylamino)-

Description

Significance of Cyclopentane (B165970) Scaffolds in Organic Chemistry

In contemporary organic chemistry, the development of new methods for the rapid construction of structurally complex carbocycles from simple starting materials is a significant area of interest. nih.gov Cyclopentane derivatives are not only targets of synthesis due to their presence in natural products, but they also serve as versatile building blocks for the creation of more intricate molecular architectures. nih.gov The ability to introduce various substituents onto the cyclopentane ring with high stereoselectivity is a key focus of modern synthetic strategies.

An analysis of the vast number of organic compounds in the CAS Registry reveals that a relatively small number of molecular frameworks, including those based on cyclopentane, form the basis for a large percentage of known compounds. acs.org This highlights the fundamental importance of these scaffolds in the exploration of chemical diversity.

Role of Amino Functional Groups in Chemical Biology and Medicinal Chemistry

The amino functional group, characterized by a nitrogen atom bonded to hydrogen atoms and/or organic substituents, is of paramount importance in biological systems and medicinal chemistry. chemistrytalk.orgquicktakes.io Molecules containing an amino group are known as amines. labxchange.org

The basic nature of the amino group, stemming from the lone pair of electrons on the nitrogen atom, allows it to accept a proton, a property that is crucial for many biological processes, including maintaining pH balance in cells. quicktakes.io Amino groups are fundamental components of amino acids, the building blocks of proteins. chemistrytalk.orgquicktakes.io The reaction between an amino group of one amino acid and the carboxyl group of another forms a peptide bond, the linkage that constitutes the primary structure of proteins. chemistrytalk.orglabxchange.orgfiveable.me

Furthermore, the presence of an amino group often imparts hydrophilicity to a molecule, influencing its solubility in aqueous environments and its interactions with biological macromolecules like enzymes. quicktakes.iolumenlearning.com The diverse chemical properties of the amino group contribute to the vast functional diversity of proteins and other bioactive molecules, which are involved in processes ranging from catalysis to cell signaling. quicktakes.io

Contextualizing 2-(Propylamino)cyclopentanol within Related Chemical Classes and Derivatives

"Cyclopentanol, 2-(propylamino)-" belongs to the class of amino alcohols, which are characterized by the presence of both a hydroxyl (-OH) group and an amino (-NHR) group. In this specific molecule, these two functional groups are attached to a cyclopentane ring. The propyl group attached to the nitrogen atom further defines its structure and properties.

The synthesis of substituted cyclopentanols can be achieved through various synthetic routes, including the reduction of the corresponding cyclopentanones or through ring-closing metathesis reactions. organic-chemistry.orgstackexchange.com For instance, the synthesis of a related compound, cis-2-(dimethylamino)cyclopentanol, can be accomplished by reducing the corresponding cyclopentanone (B42830) or by reacting cyclopentene (B43876) with dimethylamine. ontosight.ai It is plausible that similar strategies could be employed for the synthesis of 2-(propylamino)cyclopentanol.

Derivatives of aminocyclopentanols have been investigated for their potential biological activities. ontosight.ai The specific stereochemistry of the substituents on the cyclopentane ring, whether they are on the same side (cis) or opposite sides (trans) of the ring, can significantly influence the molecule's three-dimensional shape and its interaction with biological targets. ontosight.ainih.gov Research into related compounds, such as those with different alkyl groups on the nitrogen or alternative substituents on the cyclopentane ring, helps to build a broader understanding of the structure-activity relationships within this chemical class. nih.govsielc.comchemeo.com

Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-6-9-7-4-3-5-8(7)10/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHWOVHIQDUHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylamino Cyclopentanol and Analogues

Strategies for Cyclopentanol (B49286) Ring Construction

The formation of the cyclopentanol ring is a critical step in the synthesis of 2-(propylamino)cyclopentanol. Several methods are available, starting from diverse precursors.

A primary route to cyclopentanol and its derivatives is the hydrogenation of the corresponding cyclopentanone (B42830). This reduction of the carbonyl group can be achieved using various catalytic systems. For instance, the hydrogenation of cyclopentanone to cyclopentanol is a well-established industrial process. nih.govuninsubria.it This transformation is typically carried out using metal catalysts such as nickel, palladium, or ruthenium under hydrogen pressure.

In a hypothetical synthesis of 2-(propylamino)cyclopentanol, if 2-(propylamino)cyclopentanone were available as a precursor, its hydrogenation would yield the target molecule. The choice of catalyst and reaction conditions would be crucial to selectively reduce the ketone functionality without affecting the amino group.

A study on the one-pot condensation-hydrogenation of cyclopentanone demonstrated the use of Cu-based bifunctional catalysts. uninsubria.it These catalysts, derived from hydrotalcite-type precursors, were effective in mild conditions (130–170 °C) for both aldol (B89426) condensation and subsequent hydrogenation of C=C and C=O bonds. uninsubria.it While this study focused on producing larger molecules, the underlying principle of hydrogenating a cyclopentanone derivative is directly relevant.

Table 1: Catalytic Systems for Hydrogenation of Cyclopentanone Derivatives

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Cu-based bifunctional catalysts | Cyclopentanone | 2-cyclopentyl-cyclopentanone, 2-cyclopentyl-cyclopentanol | High activity and selectivity in mild conditions. The product distribution can be tuned by catalyst composition. | uninsubria.it |

| Ru/C | 2-Cyclopentylidene-cyclopentanone | 2-Cyclopentyl-cyclopentanol | Effective for the hydrogenation of the C=C and C=O bonds. | chemicalbook.com |

| Sodium in alcohol | 2-Cyclopentylidene-cyclopentanone | 2-Cyclopentyl-cyclopentanol | A chemical reduction method for producing the saturated alcohol. | chemicalbook.com |

The sustainable production of chemicals from biomass has garnered significant interest. Furfural (B47365), a key platform molecule derived from C5 sugars, can be converted into cyclopentanol. nih.gov This process typically involves a series of hydrogenation and rearrangement reactions.

The conversion of furfural to cyclopentanone is a critical intermediate step. rsc.orgrsc.org Supported Ru nanoparticles on an acidic MOF material (Ru/MIL-101) have been shown to be highly active and selective for the conversion of furfural to cyclopentanone in an aqueous medium. rsc.org Similarly, phosphorus-modified Ni/Al2O3 catalysts have been developed for this transformation, where the catalyst's acidic sites and hydrogenation sites work in synergy. rsc.org Once cyclopentanone is obtained, it can be further hydrogenated to cyclopentanol.

A novel and efficient Ru-Mo bimetallic catalyst has been reported for the selective hydrogenation-rearrangement of furfural directly to cyclopentanol, achieving a high selectivity of 89.1%. nih.gov This approach offers a greener alternative to traditional petroleum-based syntheses.

Table 2: Catalytic Conversion of Furfural to Cyclopentanol

| Catalyst System | Feedstock | Product | Selectivity | Reference |

| Ru-Mo/CNT | Furfural | Cyclopentanol | 89.1% | nih.gov |

| Ru/MIL-101 | Furfural | Cyclopentanone | >96% | rsc.org |

| Phosphorus-modified Ni/Al2O3 | Furfural | Cyclopentanone | - | rsc.org |

| Ni-Cu/m-SiO2 | Furfural | Cyclopentanone | - | mdpi.com |

Cyclopentanol can also be synthesized through the hydration of cyclopentene (B43876). This reaction can proceed via two main routes: indirect and direct hydration. The indirect method involves the reaction of cyclopentene with sulfuric acid to form a cyclopentyl sulfate (B86663) ester, which is then hydrolyzed to cyclopentanol. google.com This method boasts high conversion and selectivity but suffers from equipment corrosion and acid waste. google.com

Direct hydration of cyclopentene is a cleaner alternative, though it generally exhibits lower conversion rates. google.com A green synthetic method for cyclopentanol has been proposed starting from dicyclopentadiene (B1670491), a byproduct of petroleum cracking. This process involves the depolymerization of dicyclopentadiene to cyclopentadiene, followed by selective hydrogenation to cyclopentene, and subsequent esterification and hydrolysis to yield cyclopentanol. google.com

Cyclopentanol and its derivatives often serve as key intermediates in more complex multi-step syntheses. For instance, 2-substituted cyclopentanones can be prepared from dialkyl adipates via a Dieckmann condensation to form a cyclopentanone-2-carboxylic ester, followed by alkylation, hydrolysis, and decarboxylation. google.com The resulting substituted cyclopentanone can then be reduced to the corresponding cyclopentanol.

In another example, the synthesis of polyhydroxylated cyclopentane (B165970) β-amino acids has been achieved from D-glucose. mdpi.com This intricate synthesis involves the formation of a substituted cyclopentane ring system, where a nitro group is later reduced to an amino group and other functionalities are manipulated to yield the final amino acid. While not directly producing 2-(propylamino)cyclopentanol, this demonstrates the utility of multi-step sequences in accessing complex cyclopentane derivatives.

Approaches for Propylamino Moiety Introduction onto Cyclopentanol Scaffolds

The introduction of the propylamino group is a crucial transformation to arrive at the target compound. This is most commonly achieved through reductive amination of a ketone precursor.

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.orglibretexts.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.

In the context of synthesizing 2-(propylamino)cyclopentanol, a plausible route would involve the reductive amination of 2-hydroxycyclopentanone with propylamine (B44156). However, a more common and direct approach is the reductive amination of cyclopentanone with propylamine to first synthesize N-propylcyclopentylamine, which would then require a separate hydroxylation step.

A more direct synthesis of the target compound would start from a suitable cyclopentanone precursor. The reductive amination of cyclopentanone with ammonia (B1221849) is a known process to produce cyclopentylamine. researchgate.netresearchgate.net Various catalysts, including Ru/Nb2O5 and cobalt-based systems, have been shown to be effective for this transformation. researchgate.net The reaction proceeds through the formation of an N-cyclopentyliminocyclopentane intermediate. researchgate.net

To synthesize 2-(propylamino)cyclopentanol, one would ideally start with 2-hydroxycyclopentanone and react it with propylamine under reductive amination conditions. Alternatively, one could perform a reductive amination on cyclopentanone with propylamine and then introduce the hydroxyl group at the 2-position, although this would likely be less efficient and could lead to a mixture of isomers.

The choice of reducing agent is critical in reductive amination. Common reagents include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) is noted for its mildness and selectivity. organic-chemistry.org

Table 3: Key Aspects of Reductive Amination

| Reaction Component | Role | Examples | Reference |

| Carbonyl Compound | Amine acceptor | Cyclopentanone, Aldehydes | wikipedia.orgresearchgate.net |

| Amine | Nitrogen source | Propylamine, Ammonia | researchgate.netorganic-chemistry.org |

| Reducing Agent | Reduces imine intermediate | Sodium borohydride, Catalytic Hydrogenation (H2/Pd, Pt, Ni) | wikipedia.orgorganic-chemistry.org |

| Catalyst | Facilitates the reaction | Metal catalysts (Ru, Co), Acid catalysts | researchgate.net |

Nucleophilic Substitution Reactions on Halogenated Cyclopentanols

A classical and straightforward approach to synthesizing 2-(propylamino)cyclopentanol involves the nucleophilic substitution of a halogen atom on a cyclopentanol ring by propylamine. This method typically starts with a 2-halocyclopentanol, such as 2-bromocyclopentanol (B1604639) or 2-chlorocyclopentanol. The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbon atom bearing the halogen. chemguide.co.ukchemguide.co.uk

The reaction is generally carried out by heating the halogenated cyclopentanol with a concentrated solution of propylamine, often in a polar solvent like ethanol (B145695) to ensure the solubility of the reactants. chemguide.co.uk The use of a sealed tube is common to prevent the volatile amine from escaping. chemguide.co.uk The initial product of this substitution is the corresponding ammonium (B1175870) salt, which is then deprotonated, often by an excess of the amine acting as a base, to yield the free 2-(propylamino)cyclopentanol.

A significant challenge in this methodology is the potential for multiple substitutions. The primary amine product, 2-(propylamino)cyclopentanol, is itself a nucleophile and can react with another molecule of the halogenated cyclopentanol, leading to the formation of secondary and tertiary amine byproducts. chemguide.co.ukyoutube.com To mitigate this, a large excess of propylamine is typically employed to favor the formation of the primary amine product.

Table 1: Representative Nucleophilic Substitution Reaction

| Starting Material | Reagent | Product | Key Considerations |

| 2-Halocyclopentanol | Propylamine | 2-(Propylamino)cyclopentanol | Requires excess amine to minimize over-alkylation. |

Direct Amination or Amidation Methods

Direct amination methods offer a more atom-economical route to 2-aminocyclopentanol (B113218) derivatives. One common strategy involves the ring-opening of cyclopentene oxide with an amine. In the context of synthesizing the target compound, cyclopentene oxide can be reacted directly with propylamine. This reaction is typically catalyzed by an acid or a Lewis acid, which activates the epoxide ring towards nucleophilic attack. The attack of propylamine can occur at either of the two carbons of the epoxide, leading to a mixture of regioisomers. However, in a symmetrical epoxide like cyclopentene oxide, this leads to the same product. The reaction generally yields the trans-2-(propylamino)cyclopentanol due to the backside attack of the amine on the epoxide ring.

Another approach is reductive amination, starting from 2-hydroxycyclopentanone. The ketone is first reacted with propylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired amino alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH(_4)) and sodium cyanoborohydride (NaBH(_3)CN). This method can produce a mixture of cis and trans isomers, and the diastereoselectivity can often be influenced by the choice of reducing agent and reaction conditions.

Stereoselective Synthesis of 2-(Propylamino)cyclopentanol Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods to access specific isomers of 2-(propylamino)cyclopentanol is of paramount importance.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters in 2-(propylamino)cyclopentanol (the carbons bearing the hydroxyl and amino groups). Enantioselective synthesis, on the other hand, focuses on obtaining a single enantiomer.

One strategy for diastereoselective synthesis involves the use of substrate control, where an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a chiral 2-(propylamino)cyclopentanone can lead to the formation of one diastereomer of the alcohol preferentially over the other.

Enantioselective methods often employ chiral catalysts or reagents to induce asymmetry. For example, the asymmetric hydrogenation of an enamine derived from 2-hydroxycyclopentanone using a chiral metal catalyst can provide enantiomerically enriched 2-(propylamino)cyclopentanol. Similarly, enantioselective ring-opening of cyclopentene oxide with an amine in the presence of a chiral catalyst can yield an enantiomerically enriched product.

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of 2-(propylamino)cyclopentanol isomers, a chiral auxiliary could be attached to a cyclopentane precursor. For example, an achiral cyclopentenone could be reacted with a chiral amine to form a chiral enamine, which then undergoes a diastereoselective reaction. Subsequent removal of the chiral auxiliary would afford the desired enantiomer of the aminocyclopentanol. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts. nih.gov For instance, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to a cyclopentenone derivative, setting one of the stereocenters. Subsequent chemical transformations would then lead to the desired enantiomer of 2-(propylamino)cyclopentanol.

Table 2: Comparison of Stereoselective Strategies

| Method | Principle | Typical Outcome |

| Diastereoselective Synthesis | Substrate or reagent control of relative stereochemistry | Enrichment of one diastereomer (e.g., cis or trans) |

| Enantioselective Synthesis | Use of chiral catalysts or reagents to favor one enantiomer | High enantiomeric excess (ee) of one enantiomer |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry | High diastereoselectivity, leading to high enantiomeric excess after removal |

| Organocatalysis | Use of small chiral organic molecules as catalysts | Enantiomerically enriched products, often with high selectivity |

Advanced Purification and Isolation Techniques for Aminocyclopentanols

The purification of 2-(propylamino)cyclopentanol and its analogues is crucial to obtain a product of high purity, especially when it is intended for applications where isomeric purity is critical. Due to the presence of both a basic amino group and a polar hydroxyl group, these compounds can be challenging to purify.

A common initial purification step is acid-base extraction. The basic amino group allows the compound to be protonated and extracted into an aqueous acidic solution, separating it from non-basic impurities. The aqueous layer can then be basified, and the free amine extracted back into an organic solvent.

Chromatography is a powerful technique for separating mixtures. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is indispensable for the separation of enantiomers and diastereomers of 2-(propylamino)cyclopentanol. By using a chiral stationary phase, the different stereoisomers can be resolved.

Crystallization is another effective method for purification. If the target compound is a solid, it can be recrystallized from a suitable solvent to remove impurities. In some cases, diastereomeric salts can be formed by reacting the racemic amino alcohol with a chiral acid. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.

Elucidation of Reaction Mechanisms Involving 2 Propylamino Cyclopentanol

Mechanistic Investigations of Cyclopentanol (B49286) Ring Transformations

The cyclopentanol ring in 2-(propylamino)cyclopentanol can undergo several transformations, primarily through elimination and rearrangement reactions. These processes are often initiated by the activation of the hydroxyl group.

Elimination Reactions (e.g., E1 Dehydration Pathways)

The dehydration of alcohols to form alkenes is a classic elimination reaction. For secondary alcohols like 2-(propylamino)cyclopentanol, this transformation typically proceeds through an E1 (Elimination, Unimolecular) mechanism in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.org

The mechanism involves a three-step process:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺). pearson.comperiodicchemistry.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the carbon atom where the hydroxyl group was attached. This step is the rate-determining step of the E1 reaction. periodicchemistry.com

Deprotonation to Form an Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon atom. The electrons from the C-H bond then form a π-bond, resulting in the formation of an alkene. youtube.com

In the case of 2-(propylamino)cyclopentanol, the regioselectivity of the elimination is a key consideration. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. youtube.com However, the presence of the bulky propylamino group may influence the stereochemical outcome of the reaction.

| Step | Description | Key Intermediates |

| 1 | Protonation of the alcohol | Alkyloxonium ion |

| 2 | Loss of water | Secondary carbocation |

| 3 | Deprotonation | Alkene |

Rearrangement Processes and Their Mechanistic Pathways

Carbocation intermediates, such as the one formed during the E1 dehydration of 2-(propylamino)cyclopentanol, are susceptible to rearrangement to form more stable carbocations. These rearrangements typically occur through 1,2-hydride or 1,2-alkyl shifts. While the secondary carbocation initially formed is relatively stable, the possibility of rearrangement cannot be entirely ruled out, especially if it leads to a more stabilized carbocation, although significant stabilization beyond the secondary carbocation is unlikely in this specific structure.

Ring expansion or contraction is another potential rearrangement pathway for cyclic systems. However, for a five-membered ring like cyclopentane (B165970), these rearrangements are less common compared to four- or six-membered rings unless there is significant ring strain or a driving force for the formation of a more stable ring system. youtube.com The presence of the amino group could potentially influence rearrangement pathways through neighboring group participation, although this would depend on the specific reaction conditions and the stereochemical relationship between the amino and hydroxyl groups.

Mechanistic Studies of Amino Functional Group Reactivity

The secondary amine in 2-(propylamino)cyclopentanol is a nucleophilic center and can participate in a variety of reactions, including alkylation and acylation.

Alkylation and Acylation Processes

Alkylation: The nitrogen atom of the propylamino group possesses a lone pair of electrons, making it nucleophilic. It can readily undergo alkylation with alkyl halides through a nucleophilic substitution reaction, likely following an SN2 mechanism. In this process, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. This would result in the formation of a tertiary amine. The use of "hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde to react with an amine, represents a greener approach to N-alkylation. beilstein-journals.orgnih.govnih.gov

Acylation: Similarly, the amino group can be acylated by reacting with acyl chlorides or acid anhydrides. The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. mdpi.com This is followed by the elimination of a leaving group (e.g., chloride ion or carboxylate ion) to form an amide. Under acidic conditions, chemoselective O-acylation of the hydroxyl group can also be a competing reaction. nih.gov

| Reaction | Reagent | Functional Group Transformation | Mechanism |

| Alkylation | Alkyl halide | Secondary amine to Tertiary amine | SN2 |

| Acylation | Acyl chloride | Secondary amine to Amide | Nucleophilic Acyl Substitution |

Oxidation and Reduction Pathways of the Amine Moiety

The amino group in 2-(propylamino)cyclopentanol can undergo oxidation, although this is generally less common for simple alkylamines compared to other functional groups. Strong oxidizing agents can lead to a variety of products, and the reaction can be difficult to control. The specific products would depend on the oxidant used and the reaction conditions. For amino alcohols, protecting the amino group is often necessary to selectively oxidize the alcohol. louisville.edu

Reduction of a simple secondary amine like the one in 2-(propylamino)cyclopentanol is not a typical transformation as the amine is already in a reduced state.

Catalytic Mechanisms in the Synthesis and Transformation of Aminocyclopentanols

Catalysis plays a crucial role in both the synthesis and subsequent transformations of aminocyclopentanols.

Synthesis: The synthesis of 2-aminocyclopentanol (B113218) derivatives often involves catalytic methods. For instance, the catalytic asymmetric synthesis of vicinal amino alcohols is a significant area of research, employing various strategies like asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides. rsc.org The synthesis of 2-aminocyclopentanol itself can be achieved through the catalytic reduction of a precursor, such as (S,S)-2-benzyloxycarbonylaminocyclopentanol, using a palladium-carbon catalyst. chemicalbook.com

Transformations: Catalysts are also employed to control the selectivity of reactions involving aminocyclopentanols. For example, in the context of N-alkylation, heterogeneous catalysts like γ-Al₂O₃ can be used. beilstein-journals.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related compounds like α-aminonitriles, which can be precursors to amino acids. mdpi.com The mechanism in these catalytic reactions often involves the activation of substrates through the formation of intermediate complexes with the catalyst, thereby lowering the activation energy and directing the reaction towards a specific stereochemical outcome.

| Process | Type of Catalyst | Mechanistic Role of Catalyst |

| Synthesis (Reduction) | Palladium-on-carbon | Provides a surface for hydrogenation |

| N-Alkylation | γ-Al₂O₃ (heterogeneous) | Facilitates the substitution of alcohols with amines |

| Asymmetric Synthesis | Chiral ligands/organocatalysts | Creates a chiral environment to control stereoselectivity |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

In the absence of experimental data, a predictive analysis would be purely theoretical. For a definitive structural assignment of "Cyclopentanol, 2-(propylamino)-," one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be essential.

Hypothetical Data Table for ¹H NMR of Cyclopentanol (B49286), 2-(propylamino)- (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H1 (CH-OH) | 3.8 - 4.2 | m | - |

| H2 (CH-NH) | 2.8 - 3.2 | m | - |

| -NH- | 1.5 - 2.5 (broad) | s | - |

| -CH₂- (propyl) | 2.4 - 2.6 | t | J = 7-8 |

| -CH₂- (propyl) | 1.4 - 1.6 | sextet | J = 7-8 |

| -CH₃ (propyl) | 0.8 - 1.0 | t | J = 7-8 |

Hypothetical Data Table for ¹³C NMR of Cyclopentanol, 2-(propylamino)- (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-OH) | 70 - 78 |

| C2 (C-NH) | 55 - 65 |

| C-propyl (α) | 45 - 55 |

| C-propyl (β) | 20 - 30 |

| C-propyl (γ) | 10 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

HRMS would be critical in confirming the elemental composition of "Cyclopentanol, 2-(propylamino)-" by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass can be calculated, and experimental data from HRMS would need to align with this value to a high degree of precision (typically within a few parts per million). Fragmentation patterns observed in the mass spectrum would further help to elucidate the structure by showing the loss of specific functional groups.

Hypothetical HRMS Data for Cyclopentanol, 2-(propylamino)-

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO |

| Calculated Exact Mass | 143.1310 |

Chromatographic Methods in Analysis and Derivatization (e.g., HPLC-UV, HPLC-FLD, LC-MS)

Chromatographic techniques are essential for the purification and analysis of "Cyclopentanol, 2-(propylamino)-." High-Performance Liquid Chromatography (HPLC) coupled with various detectors could be employed. Since the compound lacks a strong chromophore, UV detection might be challenging unless derivatization is performed. Derivatization with a UV-active or fluorescent tag would enhance detection sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) would be a powerful tool, providing both separation and mass information simultaneously.

Illustrative Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient with formic acid |

| Detector | MS, ELSD, or UV (after derivatization) |

X-ray Crystallography for Solid-State Structure Determination

Should "Cyclopentanol, 2-(propylamino)-" be synthesized and crystallized into a single crystal of sufficient quality, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would unambiguously determine bond lengths, bond angles, and the relative stereochemistry of the hydroxyl and propylamino groups on the cyclopentane (B165970) ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state. As no crystal structure has been reported, no experimental data can be presented.

In Vitro Biochemical Interactions and Structure Activity Relationship Sar Studies

Evaluation of Binding Affinity to Biological Receptors

The initial characterization of a compound's pharmacological profile often involves assessing its binding affinity to a panel of biological receptors. This provides insights into its potential mechanism of action and selectivity. For derivatives of 2-(propylamino)cyclopentanol, this evaluation has centered on receptors known to be modulated by similar chemical scaffolds.

Radioligand Binding Assays for Receptor Subtypes (e.g., 5-HT1A, α1-Adrenoceptor)

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor. These assays utilize a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by a test compound, the binding affinity of the test compound can be determined.

Specifically, certain cyclopentanol (B49286) derivatives demonstrated a significant improvement in selectivity for the 5-HT1A receptor over α1-adrenoceptors sci-hub.box. For example, a cis-cyclopentanol derivative emerged as a notable 5-HT1A receptor partial agonist with high affinity sci-hub.box. These findings underscore the importance of the cyclopentanol ring in modulating receptor affinity and selectivity within this chemical class. The general principles of radioligand binding assays involve incubating a biological sample (such as tissue homogenates or cell membranes expressing the receptor of interest) with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptors is then measured to determine the inhibitory concentration (IC50) of the test compound, which can be converted to a binding affinity constant (Ki).

Interactive Data Table: Binding Affinity of Representative Cyclopentanol Derivatives

| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity (5-HT1A/α1) |

| 2a (tetrahydrofuran derivative) | 5-HT1A | 8.70 | - |

| 4c cis (cyclopentanol derivative) | 5-HT1A | 9.25 | 69 (vs α1a) |

| 3a (cyclopentanone derivative) | 5-HT1A | Lower than 2a | - |

| 3a (cyclopentanone derivative) | α1-Adrenoceptor | Lower than 2a | - |

Note: Data is based on a study of structurally related cyclopentanol derivatives, not "Cyclopentanol, 2-(propylamino)-" itself. sci-hub.box

Functional Assays (e.g., β-arrestin 2 recruitment)

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. These assays measure the downstream signaling events that occur upon ligand binding. One such pathway that has gained significant attention is the β-arrestin recruitment pathway.

Upon activation by an agonist, many G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins. This process not only desensitizes G protein-mediated signaling but can also initiate a separate wave of G protein-independent signaling. Assays that quantify β-arrestin recruitment can therefore provide a more nuanced understanding of a compound's functional activity.

In the context of the aforementioned cyclopentanol derivatives, functional assays revealed that a specific cis-cyclopentanol derivative behaved as a 5-HT1A receptor partial agonist, with a pD2 of 9.03 and an Emax of 47% sci-hub.box. This indicates that the compound not only binds to the receptor but also activates it, albeit to a lesser extent than the endogenous full agonist. The study of β-arrestin recruitment for this class of compounds would be a valuable next step to further elucidate their signaling bias and functional selectivity.

Enzymatic Interaction Profiles of 2-(Propylamino)cyclopentanol Derivatives

In addition to receptor interactions, the potential for a compound to interact with enzymes is a critical aspect of its biochemical profile. Such interactions can influence the compound's metabolism, efficacy, and potential for drug-drug interactions.

Inhibition and Activation Studies

Enzymatic inhibition and activation assays are performed to determine if a compound can modulate the activity of a specific enzyme. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the rate of product formation. A large-scale screening of 976 chemicals across 331 enzymatic and receptor signaling assays provides a framework for how such studies are conducted, though specific data for 2-(propylamino)cyclopentanol derivatives is not detailed acs.org.

Substrate Specificity Characterization

For compounds that are found to be metabolized by certain enzymes, characterizing the substrate specificity can provide insights into the metabolic pathways involved. This is often achieved by identifying the metabolites formed after incubation with specific enzyme systems, such as liver microsomes or recombinant enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity wikipedia.orgnih.gov. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

A QSAR model is typically developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be physicochemical properties (e.g., logP, molecular weight) or theoretical molecular descriptors that encode structural features. Statistical methods are then employed to build a model that correlates these descriptors with the observed biological activity wikipedia.orgnih.gov.

Molecular Descriptor Selection and Calculation

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding the link between a molecule's structure and its biological activity. nih.gov The initial and most critical step in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For a series of analogs based on the "Cyclopentanol, 2-(propylamino)-" scaffold, a diverse set of descriptors would be calculated to capture the chemical information relevant to the biological endpoint being studied.

These descriptors are generally categorized based on their dimensionality and the type of information they encode:

1D Descriptors: These are derived from the chemical formula and include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about topology and connectivity. Examples include connectivity indices, kappa shape indices, and counts of specific functional groups or fragments. nih.gov

3D Descriptors: These require a 3D conformation of the molecule and describe its spatial properties. This class includes descriptors related to molecular shape, volume, and surface area. In QSAR studies of related amine derivatives, 3D descriptors such as those from GETAWAY, 3D-MoRSE, and RDF classes have been successfully used to build predictive models. researchgate.net

Physicochemical Descriptors: This group includes properties like hydrophobicity (logP), molar refractivity, and polarizability, which are crucial for modeling a compound's absorption, distribution, metabolism, and excretion (ADMET) properties.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding reactivity and interaction with biological targets.

Topological Descriptors: These numerical indices are derived from the graph representation of a molecule and have been used to model the activity of various heterocyclic compounds. nih.govresearchgate.net

The selection process involves calculating a large pool of descriptors and then using statistical methods, such as genetic algorithms or stepwise regression, to identify the subset that best correlates with the observed biological activity, avoiding redundancy and overfitting. nih.gov

Table 1: Representative Molecular Descriptor Classes for SAR Analysis This table illustrates the types of descriptors that would be calculated for a series of analogs related to Cyclopentanol, 2-(propylamino)- in a typical QSAR study.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity | Molecular branching and connectivity. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition) | Lipophilicity, crucial for membrane permeability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and chemical reactivity. |

| Quantum-Chemical | Total Energy, Heat of Formation | Stability and electronic properties from quantum calculations. |

Predictive Model Development and Validation

Once the relevant molecular descriptors are selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the compounds. The goal is to create a predictive model that can accurately estimate the activity of new, unsynthesized analogs. researchgate.net

Model Development: A common technique for building QSAR models is Multiple Linear Regression (MLR). nih.govmdpi.com MLR generates a simple, interpretable linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, c₁...cₙ are the regression coefficients, and D₁...Dₙ are the values of the selected molecular descriptors. More complex, non-linear relationships can be modeled using machine learning algorithms such as Artificial Neural Networks (ANN). nih.govresearchgate.net For instance, in a study of 2-aminothiazol-4(5h)-one derivatives, an ANN model was successfully developed to predict inhibitory activity against the 11β-HSD1 enzyme. nih.gov

Model Validation: The predictive power and robustness of the developed QSAR model must be rigorously validated. This is a crucial step to ensure the model is not a result of chance correlation and can be reliably used for predictions. Validation is typically performed using several statistical metrics:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's stability. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictive ability. nih.gov

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set data and is then used to predict the activities of the compounds in the test set, which were not used during model development. The predictive ability is assessed by the predictive correlation coefficient (R²_pred).

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled dataset. The resulting models should have very low r² and q² values, confirming that the original model is not based on a chance correlation. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation This table outlines the common metrics used to assess the quality and predictive power of a QSAR model.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | r² | Measures the goodness of fit for the training set data. | > 0.6 |

| Cross-validated R² | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Adjusted R² | r²_adj | r² adjusted for the number of descriptors in the model. | Close to r² |

| Predicted R² (External) | R²_pred | Measures the predictive ability for an external test set. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | As low as possible |

| F-statistic | F | A measure of the statistical significance of the model. | High value |

Conformational Analysis and its Influence on In Vitro Biological Activity

The biological activity of a molecule like "Cyclopentanol, 2-(propylamino)-" is not only dependent on its 2D structure and physicochemical properties but also critically on its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds and their relative energies.

The "Cyclopentanol, 2-(propylamino)-" molecule has several key conformational features that can influence its interaction with a biological target, such as a receptor or enzyme:

Stereochemistry of the Cyclopentanol Ring: The hydroxyl (-OH) and propylamino (-NHC₃H₇) groups can be on the same side (cis) or opposite sides (trans) of the cyclopentane (B165970) ring. This relative stereochemistry creates two distinct diastereomers with different shapes, which can lead to significant differences in biological activity. One isomer may fit perfectly into a receptor's binding pocket, while the other may not, resulting in stereospecific activity.

Puckering of the Cyclopentane Ring: The five-membered cyclopentane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. The specific substituents on the ring will influence which conformation is most stable. The preferred conformation dictates the spatial orientation of the hydroxyl and propylamino groups, which are often key interaction points (pharmacophores).

Orientation of the Propylamino Group: The propyl chain is flexible and can rotate around the C-N bond. Its orientation can be critical for fitting into a binding site or for establishing hydrophobic interactions. The nitrogen atom can also act as a hydrogen bond acceptor, and its proton can act as a hydrogen bond donor, making its accessibility crucial for binding.

Research on structurally related cyclopentanol derivatives has shown that stereochemistry plays a vital role in determining biological activity and receptor selectivity. For example, a study on cyclopentanol-based ligands demonstrated that the cis and trans isomers exhibited different affinities and functional activities at serotonin 5-HT1A and α1-adrenergic receptors. This highlights that subtle changes in the 3D arrangement of functional groups can dramatically alter how the molecule interacts with its biological target. The ability of a molecule to adopt a specific low-energy "bioactive conformation" that is complementary to the target's binding site is a key determinant of its in vitro efficacy.

Table 3: Influence of Conformation on Potential Biological Interactions This table provides a hypothetical summary of how different conformational aspects of Cyclopentanol, 2-(propylamino)- could affect its in vitro activity.

| Conformational Feature | Potential Influence on Biological Activity |

| cis Isomer | May orient the -OH and -NH groups for simultaneous hydrogen bonding with a receptor, potentially leading to higher affinity. |

| trans Isomer | Places the functional groups further apart, which might be optimal for binding to a different receptor or a larger binding pocket. |

| Ring Conformation (e.g., Envelope vs. Twist) | Alters the precise angles and distances between the key functional groups, fine-tuning the fit within a binding site. |

| Propyl Chain Orientation | A specific orientation may be required to access a hydrophobic sub-pocket in the target protein, enhancing binding affinity. |

Computational and Theoretical Chemistry Studies

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstones of modern drug discovery and molecular biology. Docking predicts the preferred orientation of a ligand when bound to a target receptor, while MD simulations provide insights into the dynamic evolution of the ligand-receptor complex over time, revealing its stability and conformational changes.

Elucidating Binding Modes and Key Intermolecular Interactions

Molecular docking would be employed to predict how Cyclopentanol (B49286), 2-(propylamino)- fits into the binding site of a hypothetical receptor. The primary goal is to identify the most stable binding pose, which is quantified by a docking score representing the binding free energy. Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for stabilizing the complex.

For instance, the hydroxyl (-OH) group and the secondary amine (-NH-) in Cyclopentanol, 2-(propylamino)- are potential hydrogen bond donors and acceptors. The propyl group and cyclopentane (B165970) ring contribute to hydrophobic interactions. A hypothetical docking study against a protein kinase might reveal interactions with key amino acid residues in the active site.

Table 1: Hypothetical Key Intermolecular Interactions for Cyclopentanol, 2-(propylamino)- in a Receptor Active Site

| Interaction Type | Ligand Group | Receptor Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | ASP 145 | 2.1 |

| Hydrogen Bond | Amine (-NH-) | GLU 98 | 2.4 |

| Hydrophobic | Propyl Chain | LEU 25 | 3.8 |

| Hydrophobic | Cyclopentane Ring | VAL 76 | 3.9 |

Note: The data in this table is illustrative and not based on published experimental results.

Computational Assessment of Stereoisomer Binding Selectivity

Cyclopentanol, 2-(propylamino)- possesses two chiral centers, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The three-dimensional arrangement of atoms in these isomers can significantly impact their ability to bind to a chiral receptor pocket.

Molecular dynamics simulations can be used to assess the binding stability of each stereoisomer. By running simulations for each ligand-receptor complex, one can analyze parameters like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A lower, more stable RMSD value over the course of the simulation suggests a more favorable and stable binding, indicating stereoisomeric selectivity. The binding free energy for each isomer can also be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to quantify selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These calculations provide fundamental information about molecular orbitals and the energy landscape of chemical reactions.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For Cyclopentanol, 2-(propylamino)-, the nitrogen and oxygen lone pairs would significantly contribute to the HOMO, while the LUMO would likely be distributed across the C-N and C-O antibonding orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Cyclopentanol, 2-(propylamino)-

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -9.5 | Electron-donating capability |

| ELUMO | 2.1 | Electron-accepting capability |

Note: The data in this table is illustrative and not based on published experimental results.

Transition State Characterization for Reaction Pathways

Quantum chemical calculations can map out the energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them. Characterizing the transition state is crucial for understanding reaction mechanisms and calculating reaction rates. For Cyclopentanol, 2-(propylamino)-, this could be applied to study its metabolic pathways, such as N-dealkylation or oxidation of the cyclopentanol ring. By locating the transition state structure and its energy, chemists can predict the most likely metabolic transformations the molecule will undergo.

In Silico Prediction of In Vitro Biochemical Parameters

Various computational models exist to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. These in silico tools use quantitative structure-activity relationship (QSAR) models derived from large datasets of experimental results. For Cyclopentanol, 2-(propylamino)-, these tools could provide valuable preliminary data, guiding further experimental work.

Table 3: Hypothetical In Silico Predicted Biochemical Parameters for Cyclopentanol, 2-(propylamino)-

| Parameter | Predicted Value | Description |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.85 | Indicates moderate lipophilicity and potential for good membrane permeability. |

| Aqueous Solubility (LogS) | -2.5 | Suggests moderate solubility in water. |

| Human Intestinal Absorption | > 90% | Predicts high absorption from the gastrointestinal tract. |

Note: The data in this table is illustrative and not based on published experimental results.

Advanced Derivatization and Functionalization Strategies for Research Applications

Synthesis of Isotope-Labeled Analogues for Mechanistic and Analytical Studies

The synthesis of isotope-labeled versions of "Cyclopentanol, 2-(propylamino)-" is a critical step for in-depth mechanistic and analytical investigations, such as in vivo tracer experiments and metabolic flow analysis. researchgate.net Stable isotopes like Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated to create analogues that are chemically identical to the parent compound but distinguishable by mass spectrometry (MS). nih.gov

Methodologies for Isotope Labeling:

Deuterium Labeling: Deuterium can be introduced at various positions. For instance, reduction of a cyclopentanone (B42830) precursor using a deuterium source like sodium borodeuteride (NaBD₄) would label the hydroxyl-bearing carbon. Labeling of the propyl group can be achieved by using deuterated propyl halides in the N-alkylation step of a 2-aminocyclopentanol (B113218) precursor.

Carbon-13 Labeling: ¹³C-labeling can be strategically implemented by using ¹³C-labeled starting materials. For example, a ¹³C-labeled cyclopentanone could be used in the initial synthesis. Alternatively, a key intermediate like ¹³C-labeled propyl iodide could be used to introduce the isotope into the propylamino side chain. nih.gov

Nitrogen-15 Labeling: ¹⁵N-labeling of the amino group can be accomplished by using a ¹⁵N-labeled ammonia (B1221849) or a primary amine in the initial synthesis of the 2-aminocyclopentanol core.

These labeled compounds are invaluable for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing researchers to trace the molecule's fate in complex biological systems. researchgate.netnih.gov

Table 1: Potential Isotope-Labeled Analogues and Their Applications

| Isotope-Labeled Analogue | Labeling Position | Potential Synthetic Precursor | Primary Analytical Application |

|---|---|---|---|

| [¹³C₅]-Cyclopentanol, 2-(propylamino)- | Cyclopentane (B165970) Ring | [¹³C₅]-Cyclopentanone | Metabolic fate analysis of the cyclopentane core |

| Cyclopentanol (B49286), 2-([¹³C₃]-propylamino)- | Propyl Group | [¹³C₃]-Propyl iodide | Tracing the N-propyl side chain in metabolic pathways |

| Cyclopentanol, 2-(propyl[¹⁵N]amino)- | Amino Group | 2-[¹⁵N]Aminocyclopentanol | Studying reactions involving the amino group |

| [²H]-Cyclopentanol, 2-(propylamino)- | Hydroxyl-bearing Carbon | Cyclopentanone + NaBD₄ | Mechanistic studies of enzymatic oxidation/reduction |

Conjugation Chemistry for Probe Development in Biochemical Assays

The development of chemical probes is essential for studying biological systems. burleylabs.co.uk "Cyclopentanol, 2-(propylamino)-" can be conjugated to reporter molecules, such as fluorophores or biotin, to create probes for use in biochemical assays. The presence of both a primary/secondary amine and a hydroxyl group allows for selective conjugation.

Common Conjugation Strategies:

Amide Bond Formation: The amino group of "Cyclopentanol, 2-(propylamino)-" can be reacted with a carboxylic acid-functionalized reporter molecule (e.g., FAM, Rhodamine B) using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). nih.govacs.org This forms a stable amide bond.

Thiourea (B124793) Linkage: Reaction of the amine with an isothiocyanate-functionalized reporter yields a stable thiourea linkage.

Ether Linkage: The hydroxyl group can be deprotonated with a base and reacted with an alkyl halide-functionalized reporter to form an ether linkage, although this is generally less common for bioconjugation than amine-reactive chemistries.

These conjugation methods enable the creation of fluorescent probes for cellular imaging or biotinylated probes for affinity purification experiments. nih.govharvard.edu The choice of linker and conjugation strategy can be optimized to minimize perturbation of the parent molecule's biological activity. nih.gov

Table 2: Conjugation Strategies for Probe Development

| Functional Group | Reagent on Reporter Molecule | Resulting Linkage | Example Reporter Molecule |

|---|---|---|---|

| Amino (-NH) | N-Hydroxysuccinimide (NHS) Ester | Amide | Biotin-NHS, Fluorescein-NHS |

| Amino (-NH) | Isothiocyanate | Thiourea | Fluorescein isothiocyanate (FITC) |

| Amino (-NH) | Aldehyde | Imine (reducible to secondary amine) | Biotin-aldehyde |

| Hydroxyl (-OH) | Alkyl Halide | Ether | Dansyl chloride (for fluorescent labeling) |

Development of Affinity Ligands and Biosensors for Target Engagement Studies

Affinity ligands are molecules that can bind with high specificity to a target, making them invaluable for purification and analysis. biopharminternational.com By immobilizing "Cyclopentanol, 2-(propylamino)-" or its derivatives onto a solid support, such as chromatography beads or a sensor surface, it can be used as an affinity ligand to study interactions with its biological target.

Immobilization Techniques:

Amine-Reactive Crosslinkers: The amino group can be coupled to an amine-reactive solid support, such as NHS-activated sepharose or surfaces functionalized with carboxylic acids.

Epoxy-activated Supports: Epoxy-activated supports can react with either the amine or the hydroxyl group to form a stable covalent bond.

Glutaraldehyde Chemistry: Glutaraldehyde can be used as a homobifunctional crosslinker to link the amino group of the compound to an aminated surface. nih.gov

Once immobilized, these affinity matrices can be used in affinity chromatography to purify the target protein from a complex mixture. nih.gov Furthermore, when immobilized on the surface of a biosensor (e.g., surface plasmon resonance (SPR) chip), these ligands can be used to study the kinetics and affinity of target binding in real-time, providing crucial data on target engagement. nih.gov The development of such tools is critical for validating the mechanism of action of bioactive compounds. researchgate.net

Future Directions and Emerging Research Avenues for 2 Propylamino Cyclopentanol Research

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's increasing focus on green chemistry is steering the development of new synthetic routes for aminocyclopentanols. unibo.ityoutube.com Future research will prioritize methods that are not only efficient but also environmentally benign, reducing waste and reliance on hazardous reagents. unibo.itarkat-usa.org

Key emerging strategies include:

Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a highly selective and sustainable approach to synthesizing chiral amino alcohols. ucl.ac.ukrsc.orgnih.gov Engineered enzymes can perform asymmetric reductive amination of hydroxy ketones, providing a direct, one-step route to enantiopure amino alcohols with high efficiency (>99% ee) and under mild conditions. frontiersin.org This strategy minimizes the need for protecting groups and transition-metal catalysts. uni-greifswald.de

Continuous Flow Chemistry: Flow reactors provide enhanced control over reaction parameters like temperature and pressure, leading to improved yields and safety, especially for reactions involving hazardous intermediates. rsc.orgnih.govmdpi.com This technology facilitates the automation and scaling up of synthesis, making the production of 2-(propylamino)cyclopentanol derivatives more efficient and economical. rsc.org

Multi-component Reactions: Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step significantly improves process efficiency. A three-component coupling of silyl glyoxylates, acetylides, and nitroalkenes has been shown to produce densely functionalized cyclopentanol (B49286) derivatives, a strategy that could be adapted for aminocyclopentanol synthesis. fgcu.edu

Table 1: Comparison of Synthetic Methodologies for Aminocyclopentanols

| Methodology | Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Traditional Synthesis | Well-established protocols. | Often requires harsh conditions, multiple steps, and generates significant waste. | Will likely be phased out in favor of more sustainable methods. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and substrate scope can be limiting. | Protein engineering and genome mining will expand the biocatalytic toolbox. frontiersin.org |

| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. nih.gov | High initial setup cost, potential for clogging. | Integration with other green technologies like photochemistry. mdpi.com |

Advanced Computational Design of Analogues with Tuned In Vitro Biochemical Properties

In silico techniques are revolutionizing the process of drug discovery by enabling the rational design of molecules with specific biological activities. nih.gov For 2-(propylamino)cyclopentanol, computational tools can accelerate the development of analogues with optimized properties, reducing the time and cost associated with traditional screening methods. tandfonline.comnih.gov

Future computational research avenues include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes mathematical relationships between the chemical structure of a compound and its biological activity. tandfonline.comnih.gov By developing robust QSAR models for aminocyclopentanol derivatives, researchers can predict the activity of novel, unsynthesized analogues and prioritize the most promising candidates for synthesis. researchgate.net

Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (like a 2-(propylamino)cyclopentanol analogue) and its protein target. tandfonline.comresearchgate.net Docking predicts the preferred binding mode and affinity, while molecular dynamics simulations provide insights into the stability and conformational changes of the protein-ligand complex over time. nih.govresearchgate.net This allows for the fine-tuning of the molecular structure to enhance binding and efficacy.

Pharmacophore-Based Virtual Screening: A pharmacophore model represents the essential 3D arrangement of features necessary for biological activity. These models can be used to rapidly screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are likely to be active. nih.govmdpi.com

Table 2: Application of Computational Tools in Analogue Design

| Computational Technique | Primary Goal | Expected Outcome for 2-(Propylamino)cyclopentanol Research |

|---|---|---|

| QSAR Modeling | Predict biological activity based on molecular structure. | Rapidly identify structural modifications likely to improve potency. |

| Molecular Docking | Determine the binding pose and affinity of a ligand to a target protein. tandfonline.com | Design analogues with improved binding to a specific biological target. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assess the stability of the designed analogue in the target's binding site. |

Investigation of Uncharted Biochemical Targets and Pathways for Aminocyclopentanols

While some biological activities of aminocyclopentanols are known, their full therapeutic potential remains largely untapped. researchgate.net Future research will focus on identifying novel protein targets and elucidating the mechanisms of action to discover new therapeutic applications for this class of compounds.

Emerging strategies for target discovery include:

Chemical Proteomics: This powerful technique uses small-molecule probes to identify protein-ligand interactions on a proteome-wide scale. nih.govmdpi.comwikipedia.org By creating a probe based on the 2-(propylamino)cyclopentanol scaffold, researchers can "fish out" its binding partners from cell lysates, thereby identifying direct biological targets. mdpi.comstanford.edu This approach is invaluable for understanding both on-target and potential off-target effects. wikipedia.orgazolifesciences.com

Phenotypic Screening: In contrast to target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models of disease to identify molecules that produce a desired physiological effect. nih.govdiscoveryontarget.com This unbiased approach can uncover unexpected therapeutic activities and novel mechanisms of action for aminocyclopentanol derivatives, with subsequent target deconvolution studies revealing the responsible proteins. nih.govwikipedia.org

Systems Biology and AI: Integrating data from genomics, proteomics, and transcriptomics can reveal how aminocyclopentanols affect complex cellular networks. Artificial intelligence and machine learning can analyze these large datasets to identify patterns and predict novel drug-target-disease relationships, opening up new avenues for investigation. discoveryontarget.com

Table 3: Modern Approaches for Target Identification

| Approach | Description | Application to Aminocyclopentanols |

|---|---|---|

| Chemical Proteomics | Utilizes chemical probes to isolate and identify the protein targets of a small molecule from complex biological samples. nih.govfrontiersin.org | Direct identification of proteins that bind to 2-(propylamino)cyclopentanol, elucidating its mechanism of action. |

| Phenotypic Screening | Screens compounds for their effect on cellular or organismal phenotypes without a preconceived target. nih.gov | Discovery of novel therapeutic uses for aminocyclopentanols in various disease models. |

| Computational Prediction | Employs algorithms and databases to predict potential targets based on the chemical structure of the compound and known ligand-protein interactions. frontiersin.org | Prioritizing potential targets for experimental validation, accelerating the discovery process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.